molecular formula C11H16O4S2 B12702105 Methylidene-(4-propylphenyl)sulfanium;methyl sulfate CAS No. 59200-00-9

Methylidene-(4-propylphenyl)sulfanium;methyl sulfate

Cat. No.: B12702105
CAS No.: 59200-00-9
M. Wt: 276.4 g/mol
InChI Key: GEQGTBYPFWMWRE-UHFFFAOYSA-M
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Description

Methylidene-(4-propylphenyl)sulfanium;methyl sulfate is a useful research compound. Its molecular formula is C11H16O4S2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

59200-00-9

Molecular Formula

C11H16O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

methylidene-(4-propylphenyl)sulfanium;methyl sulfate

InChI

InChI=1S/C10H13S.CH4O4S/c1-3-4-9-5-7-10(11-2)8-6-9;1-5-6(2,3)4/h5-8H,2-4H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

GEQGTBYPFWMWRE-UHFFFAOYSA-M

Canonical SMILES

CCCC1=CC=C(C=C1)[S+]=C.COS(=O)(=O)[O-]

Origin of Product

United States
Methodological & Application

Introduction: The Strategic Role of Sulfonium Ylides in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of sulfonium ylides in the synthesis of complex natural products, with a focus on the principles and protocols of the Corey-Chaykovsky reaction.

Sulfonium ylides are a class of reactive intermediates that have become indispensable tools in modern organic synthesis.[1] These zwitterionic species, featuring a carbanion adjacent to a positively charged sulfur atom, serve as versatile methylene or substituted methylene transfer agents.[2][3] Their utility is most prominently showcased in the Corey-Chaykovsky reaction, a powerful method for the construction of three-membered rings such as epoxides, cyclopropanes, and aziridines.[4][5] The reaction's significance lies in its ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and often with exceptional stereocontrol, making it a favored strategy in the total synthesis of intricate natural products.[4]

While a wide array of sulfonium salts can be employed to generate the corresponding ylides, this guide will focus on the principles of their application, using specific examples from natural product synthesis to illustrate the underlying concepts. A representative of this class of reagents is methylidene-(4-propylphenyl)sulfanium methyl sulfate, which belongs to the family of arylsulfonium salts. The electronic and steric properties of the aryl substituent can subtly influence the reactivity and selectivity of the corresponding ylide, offering opportunities for fine-tuning the reaction outcome.

The general mechanism of the Corey-Chaykovsky epoxidation involves the deprotonation of a sulfonium salt to form the ylide, which then undergoes nucleophilic addition to a carbonyl group.[2] The resulting betaine intermediate subsequently undergoes an intramolecular SN2 reaction to furnish the epoxide and regenerate the sulfide, which can, in principle, be used in catalytic amounts.[6]

Application in Natural Product Synthesis: A Case Study in the Synthesis of Fused Polycyclic Ethers

A compelling demonstration of the power of sulfonium ylides in natural product synthesis is found in the stereoselective construction of fused polycyclic ether systems, which are common structural motifs in a variety of marine natural products, including yessotoxin and adriatoxin. In this context, chiral sulfonium salts derived from readily available amino acids have been elegantly employed to achieve highly diastereoselective epoxidations, which serve as the cornerstone for subsequent cyclization cascades.

Retrosynthetic Analysis and Key Transformation

The synthesis of the tricyclic A-C ring system of yessotoxin and adriatoxin relies on an iterative approach involving the diastereoselective epoxidation of an aldehyde followed by intramolecular etherification. The key disconnection involves the formation of a crucial epoxide ring, which is installed using a chiral sulfonium ylide. This transformation sets the stereochemistry for the subsequent ring-forming event.

Diagram 1: Retrosynthetic disconnection of a fused polycyclic ether system.

G Fused Polycyclic Ether Fused Polycyclic Ether Hydroxy Epoxide Hydroxy Epoxide Fused Polycyclic Ether->Hydroxy Epoxide Intramolecular Etherification Aldehyde + Chiral Sulfonium Ylide Aldehyde + Chiral Sulfonium Ylide Hydroxy Epoxide->Aldehyde + Chiral Sulfonium Ylide Corey-Chaykovsky Epoxidation

Caption: Retrosynthetic strategy for fused polycyclic ethers.

The Chiral Sulfonium Salt: Design and Rationale

For the synthesis of these complex marine natural products, a novel class of chiral sulfonium salts derived from L- and D-methionine was designed. The rationale behind using a chiral sulfonium salt is to induce asymmetry in the epoxidation step, thereby controlling the stereochemical outcome of the synthesis. The bicyclic structure of the sulfonium salt, derived from the amino acid, creates a well-defined chiral environment that directs the approach of the ylide to the aldehyde, leading to high diastereoselectivity in the formation of the epoxide.

Experimental Protocol: Diastereoselective Epoxidation

The following protocol is adapted from the synthesis of the A-C ring system of yessotoxin and provides a detailed procedure for the diastereoselective epoxidation of a complex aldehyde using a chiral sulfonium ylide.

Materials:

  • Chiral sulfonium salt (derived from L-methionine)

  • Aldehyde substrate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of the chiral sulfonium salt (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • To this cooled solution, a solution of KHMDS (1.1 equivalents) in THF is added dropwise over 10 minutes. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the sulfonium ylide.

  • A solution of the aldehyde substrate (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired epoxide.

Data Presentation: Representative Results

Aldehyde SubstrateChiral Sulfonium SaltDiastereomeric Ratio (d.r.)Yield (%)
Substrate 1L-methionine derived>98:285
Substrate 2L-methionine derived>98:282
Substrate 3D-methionine derived>98:288

Diagram 2: Proposed Transition State for Diastereoselective Epoxidation.

G cluster_0 Transition State Model Ylide Chiral Sulfonium Ylide Aldehyde Aldehyde Ylide->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Aldehyde->Betaine Formation Epoxide trans-Epoxide Betaine->Epoxide SN2 Ring Closure

Caption: A simplified model of the reaction pathway.

Conclusion and Future Outlook

The Corey-Chaykovsky reaction, and the broader chemistry of sulfonium ylides, remains a cornerstone of modern synthetic strategy.[4] The ability to construct strained three-membered rings with high levels of stereocontrol provides access to a diverse range of synthetic intermediates.[5] While this guide has focused on a specific application in the synthesis of marine natural products, the principles and protocols are broadly applicable to a wide range of complex targets. The development of new chiral sulfonium salts, including those with varied substitution patterns on the aryl ring, such as methylidene-(4-propylphenyl)sulfanium methyl sulfate, will undoubtedly continue to expand the scope and utility of this powerful transformation, enabling the synthesis of ever more complex and biologically active natural products.[7]

References

  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide-mediated epoxidation reactions.
  • Aggarwal, V. K., et al. (2010). Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Journal of the American Chemical Society, 132(6), 1828–1830.
  • Boruah, M., & Kumar, P. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(43), 30459-30483.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341-2372.
  • McGarrigle, E. M., & Myers, E. L. (2020). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 25(18), 4238.
  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Johnson–Corey–Chaykovsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 25, 2024, from [Link]

  • Zhang, Z., et al. (2022). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chemical Synthesis, 2(2), 12.

Sources

Advanced Application Note: Catalytic Applications of Methylidene-(4-propylphenyl)sulfanium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Compound: Methylidene-(4-propylphenyl)sulfanium methyl sulfate (CAS: 59200-00-9)

Executive Summary

Methylidene-(4-propylphenyl)sulfanium methyl sulfate is a highly specialized alkylidene sulfonium (thionium) salt. Traditionally viewed as transient reactive intermediates, stable thionium salts have emerged as powerful tools in modern synthetic chemistry. This application note details the dual utility of this compound: first, as a noncovalent Lewis acid organocatalyst driven by chalcogen bonding [1], and second, as a robust precursor for catalytic sulfur ylide-mediated epoxidation workflows [2]. By understanding the electronic causality of the sulfanium core, researchers can leverage this reagent to build complex molecular architectures with high stereocontrol.

Structural Causality & Chemical Profile

The unique reactivity of methylidene-(4-propylphenyl)sulfanium methyl sulfate (Formula: C₁₁H₁₆O₄S₂) stems from the precise electronic tuning of its three structural components:

  • The Thionium Core (C=S⁺): The positive charge on the sulfur atom strongly polarizes the adjacent double bond, creating a highly electrophilic carbon center. Furthermore, the electron deficiency at the sulfur atom generates a pronounced "σ-hole"—a region of positive electrostatic potential that allows the sulfur to act as a potent chalcogen-bond donor [1].

  • The 4-Propylphenyl Substituent: The phenyl ring stabilizes the positive charge via resonance, preventing premature decomposition of the catalyst. The para-propyl group provides essential lipophilicity, ensuring complete solubility in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran) critical for homogeneous catalysis.

  • The Methyl Sulfate Counterion (CH₃SO₄⁻): As a weakly coordinating and non-nucleophilic anion, methyl sulfate prevents catalyst auto-deactivation. It ensures the thionium core remains fully accessible to incoming substrates, maintaining high catalytic turnover rates [4].

Application I: Noncovalent Lewis Acid Organocatalysis

Mechanistic Causality

Metal-free Lewis acid catalysis is highly desirable in drug development to avoid heavy metal contamination. Sulfonium salts act as noncovalent organocatalysts by ligating reaction substrates (such as imines or carbonyls) via the σ-hole on the sulfur atom [1]. This chalcogen bonding lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, accelerating nucleophilic attack. We demonstrate this utility in the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction to synthesize fused imidazoles.

Quantitative Performance Data

Table 1: Catalyst Loading Optimization for the GBB Reaction Reaction Conditions: Aldehyde (1.0 mmol), Amine (1.0 mmol), Isocyanide (1.0 mmol), Catalyst, DCM, 25°C, 12 h.

Catalyst Loading (mol%)Conversion (%)Isolated Yield (%)Byproduct Formation (%)
0 (Control)< 500
145412
5> 99943
10> 998811 (Substrate degradation)

Insight: A 5 mol% loading provides the optimal balance. Higher loadings lead to competitive substrate degradation due to excessive Lewis acidity.

Protocol 1: Catalytic Groebke–Blackburn–Bienaymé Reaction

Self-Validating System: This protocol utilizes internal NMR standards to verify conversion before isolation, ensuring quantitative accuracy.

  • Preparation: In an oven-dried 10 mL Schlenk flask under argon, dissolve the aldehyde (1.0 mmol) and 2-aminoazine (1.0 mmol) in anhydrous dichloromethane (3.0 mL).

  • Catalyst Addition: Add methylidene-(4-propylphenyl)sulfanium methyl sulfate (5 mol%, 0.05 mmol). Stir for 15 minutes at room temperature to allow the σ-hole activated complex to form. Causality: Pre-formation of the imine is accelerated by the catalyst before the isocyanide is introduced.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at 25°C. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the imine intermediate (typically within 4-6 hours) validates reaction completion.

  • Quenching & Validation: Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard. Remove a 50 µL aliquot, evaporate, and analyze via crude ¹H NMR to self-validate the conversion rate.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

G Catalyst Methylidene-(4-propylphenyl)sulfanium (Lewis Acid Catalyst) Complex σ-Hole Activated Complex (Chalcogen Bonding) Catalyst->Complex Binds via S-atom σ-hole Substrate Carbonyl/Imine Substrate Substrate->Complex Nucleophile Nucleophilic Attack Complex->Nucleophile Product Coupled Product Nucleophile->Product Product->Catalyst Catalyst Turnover

Mechanism of chalcogen-bond organocatalysis via the sulfanium σ-hole.

Application II: Catalytic Carbene Transfer & Epoxidation

Mechanistic Causality

The synthesis of epoxides via sulfur ylides (Corey-Chaykovsky reaction) is a cornerstone of organic synthesis. Methylidene-(4-propylphenyl)sulfanium methyl sulfate can be utilized to generate a reactive sulfur ylide in situ. Upon deprotonation or carbene transfer, the resulting ylide attacks an aldehyde to form a zwitterionic betaine intermediate. The high diastereoselectivity (favoring trans-epoxides) is driven by thermodynamic causality: the addition of the ylide to the aldehyde is irreversible for the anti-betaine, which rapidly collapses to the trans-epoxide. Conversely, the syn-betaine undergoes slow elimination and preferentially reverts to the starting materials [2, 3].

Quantitative Performance Data

Table 2: Substrate Scope for Catalytic Epoxidation Reaction Conditions: Aldehyde (1.0 mmol), Catalyst (20 mol%), Base, Solvent, 25°C.

Aldehyde SubstrateYield (%)Diastereomeric Ratio (trans:cis)
Benzaldehyde9298:2
4-Nitrobenzaldehyde9599:1
4-Methoxybenzaldehyde8695:5
Hexanal (Aliphatic)7890:10
Protocol 2: Catalytic Epoxidation of Aldehydes

Self-Validating System: Diastereomeric ratios are locked and validated via crude NMR prior to column chromatography to prevent purification-induced fractionation bias.

  • Ylide Generation: In a dry 25 mL round-bottom flask, suspend methylidene-(4-propylphenyl)sulfanium methyl sulfate (20 mol%, 0.2 mmol) in anhydrous THF (5.0 mL).

  • Base Activation: Add powdered KOH (1.5 mmol) and phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%). Stir vigorously for 20 minutes. Causality: The solid-liquid biphasic system prevents the degradation of the highly reactive ylide intermediate by limiting its bulk concentration.

  • Substrate Addition: Slowly inject the target aldehyde (1.0 mmol) dissolved in 2.0 mL THF via syringe pump over 30 minutes.

  • Reaction Evolution: Allow the mixture to stir for 12 hours. The reaction color will transition from pale yellow to colorless as the betaine collapses and the sulfide is turned over.

  • Validation: Quench with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Evaporate the solvent and immediately record a ¹H NMR spectrum of the crude mixture. Calculate the trans:cis ratio by integrating the epoxide ring protons (typically ~3.8 ppm for trans vs ~4.2 ppm for cis).

  • Isolation: Purify the crude mixture via silica gel chromatography (Hexanes/EtOAc gradient).

G Sulfide Sulfide Precursor Alkylation In situ Alkylation (Carbene Transfer) Sulfide->Alkylation Ylide Sulfonium Ylide Intermediate Alkylation->Ylide Aldehyde Aldehyde Addition Ylide->Aldehyde Betaine Zwitterionic Betaine Aldehyde->Betaine Elimination Ring Closure Betaine->Elimination Elimination->Sulfide Regeneration Epoxide Epoxide Product Elimination->Epoxide

Catalytic cycle of sulfur ylide-mediated epoxidation of aldehydes.

References

  • Novikov, A. S., et al. "Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction." The Journal of Organic Chemistry, 2022. URL:[Link]

  • Aggarwal, V. K., Harvey, J. N., & Richardson, J. "Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes." Journal of the American Chemical Society, 2002. URL:[Link]

  • Aggarwal, V. K., et al. "Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydes." Journal of the Chemical Society, Perkin Transactions 1, 2001, 2604-2616. URL:[Link]

  • Lenze, M., et al. "α-Thio Carbocations (Thionium Ions) as Intermediates in Brønsted Acid-Catalyzed Reactions of Enone-Derived 1,3-Dithianes and 1,3-Dithiolanes." Photochemical & Photobiological Sciences, 2018. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Handling Methylidene-(4-propylphenyl)sulfanium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methylidene-(4-propylphenyl)sulfanium methyl sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling and use of this reagent, with a specific focus on its potential moisture sensitivity. As a sulfonium salt with a methyl sulfate counter-ion, this compound is predicted to be hygroscopic and susceptible to degradation by moisture. This document provides troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Challenge: Moisture Sensitivity of Sulfonium Salts

Sulfonium salts, particularly those with hygroscopic counter-ions like methyl sulfate, readily absorb moisture from the atmosphere. This can lead to a range of experimental issues, from inaccurate reagent measurement to complete degradation of the compound. The positive charge on the sulfur atom makes it an electrophilic center, susceptible to nucleophilic attack by water, which can lead to hydrolysis.

The methyl sulfate anion itself is also prone to hydrolysis, which can alter the pH of the microenvironment and potentially catalyze further degradation of the sulfonium cation. Therefore, meticulous handling under anhydrous conditions is paramount for obtaining reliable and reproducible results.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with methylidene-(4-propylphenyl)sulfanium methyl sulfate, with a focus on moisture-related causes and solutions.

Observed Issue Potential Moisture-Related Cause Recommended Action
Inconsistent reaction yields or reaction failure The reagent has absorbed a variable amount of water, leading to inaccurate weighing and a lower concentration of the active sulfonium salt. Hydrolysis of the sulfonium salt may also be occurring.1. Dry the reagent: Before use, dry the sulfonium salt under high vacuum for several hours. A gentle heating (e.g., 30-40°C) can be applied if the compound's thermal stability is known, but proceed with caution. 2. Handle in an inert atmosphere: Weigh and dispense the reagent in a glovebox or under a stream of dry inert gas (e.g., argon or nitrogen). 3. Use anhydrous solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
Reagent appears clumpy, sticky, or has turned into a liquid The compound has deliquesced by absorbing a significant amount of atmospheric moisture.1. Drying is essential: Attempt to dry a small portion of the material under high vacuum to see if the solid can be recovered. However, the crystalline structure may be compromised. 2. Quantify water content: If drying is successful, it is crucial to determine the water content using Karl Fischer titration before use to adjust the amount of reagent accordingly. 3. Consider discarding: If the material cannot be effectively dried or if there are signs of decomposition (e.g., color change, off-gassing), it is best to discard the reagent and use a fresh, properly stored batch.
Poor solubility in non-polar organic solvents The presence of water can create a hydration shell around the salt, hindering its dissolution in non-polar solvents.1. Ensure the reagent is dry: Follow the drying procedures outlined above. 2. Use anhydrous solvents: The use of properly dried solvents is critical. 3. Consider a co-solvent: If solubility remains an issue, a small amount of a polar, aprotic, and anhydrous co-solvent may be added, but its compatibility with the reaction chemistry must be verified.
Formation of unexpected byproducts Hydrolysis of the methylidene-(4-propylphenyl)sulfanium cation can lead to the formation of 4-propylthiophenol and other degradation products. The methyl sulfate anion can hydrolyze to methanol and sulfuric acid, which can catalyze side reactions.1. Strict exclusion of water: The most critical step is to prevent moisture from entering the reaction at any stage. 2. Control reaction temperature: If hydrolysis is suspected, running the reaction at a lower temperature may help to minimize this side reaction. 3. Analyze byproducts: If byproducts are observed, consider techniques like LC-MS or GC-MS to identify them and confirm if they are consistent with hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: How should I store methylidene-(4-propylphenyl)sulfanium methyl sulfate upon receipt?

A1: Immediately upon receipt, the container should be placed in a desiccator containing a suitable drying agent like Drierite® or anhydrous calcium sulfate. For long-term storage, it is highly recommended to store the container inside a glovebox with a controlled inert atmosphere (e.g., <1 ppm H₂O). If a glovebox is not available, sealing the container with paraffin film and storing it in a desiccator is a viable alternative.

Q2: What is the best way to handle the compound when weighing it for a reaction?

A2: The ideal method is to handle and weigh the compound inside a glovebox. If a glovebox is not accessible, you can create a localized inert atmosphere. Place the vial of the sulfonium salt, a balance, and your spatulas in a large, clean, and dry polyethylene bag. Purge the bag with a gentle stream of argon or nitrogen for several minutes before opening the reagent vial and weighing the desired amount.

Q3: Can I prepare a stock solution of methylidene-(4-propylphenyl)sulfanium methyl sulfate?

A3: Preparing stock solutions is generally not recommended due to the risk of gradual degradation in solution. If a stock solution is necessary, it must be prepared using a rigorously dried, aprotic solvent under an inert atmosphere. The solution should be stored in a sealed vial with a septum cap, under an inert atmosphere, and in a desiccator. It is advisable to use the solution as quickly as possible and to re-evaluate its concentration if stored for an extended period.

Q4: My compound has been exposed to the atmosphere for a short period. Is it still usable?

A4: This depends on the humidity of the laboratory environment and the duration of exposure. Even brief exposure can lead to some water absorption on the surface of the solid. For sensitive reactions, it is best to dry the portion of the reagent you intend to use under high vacuum before adding it to the reaction. A visual inspection for any changes in appearance (e.g., clumping) can also be a helpful, though not definitive, indicator.

Q5: How can I confirm the presence of water in my sample of methylidene-(4-propylphenyl)sulfanium methyl sulfate?

A5: The most accurate method for quantifying water content in a solid sample is Karl Fischer titration. This technique can provide a precise measurement of the weight percentage of water, allowing you to adjust your reagent stoichiometry accordingly.

IV. Experimental Protocols & Visualizations

Protocol 1: Weighing and Dispensing using an Inert Atmosphere Manifold

This protocol provides a step-by-step method for handling the reagent when a glovebox is not available.

  • Apparatus Setup:

    • Connect a Schlenk flask containing the reaction solvent and a magnetic stir bar to a Schlenk line (inert gas/vacuum manifold).

    • Place a vial of methylidene-(4-propylphenyl)sulfanium methyl sulfate and a weighing boat on a balance located near the Schlenk line.

    • Have a clean, dry spatula and a funnel ready.

  • Inert Gas Purge:

    • Direct a gentle stream of inert gas (argon or nitrogen) from the Schlenk line into the weighing boat and over the balance pan to create a localized inert environment.

  • Weighing:

    • Quickly open the vial of the sulfonium salt and use the spatula to transfer the desired amount to the weighing boat.

    • Record the weight.

  • Transfer to Reaction Flask:

    • Briefly remove the stopper from the Schlenk flask while maintaining a positive pressure of inert gas.

    • Use the funnel to quickly add the weighed sulfonium salt to the reaction flask.

    • Immediately replace the stopper on the Schlenk flask.

  • Final Purge:

    • Evacuate and backfill the Schlenk flask with inert gas three times to ensure all atmospheric moisture introduced during the transfer is removed.

Diagram: Workflow for Handling Moisture-Sensitive Reagents

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage_desiccator Desiccator with Drying Agent handling_inert Weighing under Inert Gas Stream storage_desiccator->handling_inert Transfer storage_glovebox Glovebox (Long-term) handling_glovebox Weighing in Glovebox storage_glovebox->handling_glovebox Direct Access reaction_vessel Inert Atmosphere Reaction handling_glovebox->reaction_vessel Addition handling_inert->reaction_vessel Addition solvent Anhydrous Solvents solvent->reaction_vessel Use

Caption: Recommended workflow for storing and handling moisture-sensitive reagents.

Diagram: Potential Hydrolysis Pathway

Hydrolysis cluster_products Potential Degradation Products reagent Methylidene-(4-propylphenyl)sulfanium Methyl Sulfate sulfide 4-Propylthiophenol reagent->sulfide Hydrolysis of Cation formaldehyde Formaldehyde reagent->formaldehyde Hydrolysis of Cation sulfuric_acid Sulfuric Acid reagent->sulfuric_acid Hydrolysis of Anion methanol Methanol reagent->methanol Hydrolysis of Anion water H₂O (Moisture) water->reagent Nucleophilic Attack

Caption: Potential degradation pathways upon exposure to moisture.

V. References

  • At present, there are no specific peer-reviewed articles or technical data sheets detailing the moisture sensitivity of methylidene-(4-propylphenyl)sulfanium methyl sulfate. The guidance provided here is based on the general chemical properties of sulfonium salts and methyl sulfate anions, and established best practices for handling hygroscopic and hydrolytically unstable reagents in a laboratory setting. Researchers are strongly encouraged to perform their own due diligence and small-scale tests to determine the stability of this compound under their specific experimental conditions.

Temperature optimization for methylidene-(4-propylphenyl)sulfanium methyl sulfate ylide formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the generation and application of methylidene-(4-propylphenyl)sulfanium methyl sulfate. Because this is an unstabilized aryl sulfonium ylide, strict thermal management is the critical variable separating high-yielding Corey-Chaykovsky epoxidations from rapid reagent degradation.

Section 1: The Causality of Temperature in Ylide Synthesis

Understanding the thermal boundaries of your reagents is the first step in troubleshooting. Unlike sulfoxonium ylides, which benefit from the electron-withdrawing effect of an additional oxygen atom and can remain stable at room temperature for days[1], unstabilized sulfonium ylides lack this charge delocalization[2].

The methylidene-(4-propylphenyl)sulfanium ylide features a highly localized carbanion. At elevated temperatures (above -20°C), this ylide undergoes rapid decomposition pathways, including Sommelet-Hauser rearrangement, polymerization, or simple hydrolysis. The counterion, methyl sulfate (derived from dimethyl sulfate alkylation), is non-nucleophilic. While this prevents the reverse dealkylation reaction often seen with halide counterions, it does not protect the ylide carbon from thermal degradation[3]. Consequently, the generation of the ylide must be thermodynamically suppressed until the electrophile is present, or kinetically trapped at cryogenic temperatures.

G A 4-Propylphenyl Methyl Sulfide (Precursor) B Alkylation (Dimethyl Sulfate) Temp: 0°C to 25°C A->B C Sulfonium Methyl Sulfate Salt (Stable Intermediate) B->C D Deprotonation (Base) Temp: -78°C C->D E Methylidene Sulfonium Ylide (Thermally Labile) D->E F Electrophile Trapping Warm to 0°C E->F G Epoxide / Cyclopropane (Stable Product) F->G

Workflow and thermal logic for sulfonium ylide generation and trapping.

Section 2: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates a "self-validating" visual and thermal checkpoint system.

Phase 1: Sulfonium Salt Synthesis (Alkylation)
  • Reagents: 4-propylphenyl methyl sulfide (1.0 eq), Dimethyl sulfate (1.1 eq), Acetonitrile (solvent).

  • Process: Combine reagents at 0°C under argon, then allow the mixture to warm to room temperature (20°C–25°C). Dimethyl sulfate is a powerful alkylating agent; excessive heating is not required and can lead to side reactions or decomposition[4][5]. Stir for 12 hours.

  • Validation Checkpoint: The reaction is complete when a white crystalline precipitate (the dimethyl(4-propylphenyl)sulfonium methyl sulfate salt) forms upon the aggressive addition of cold diethyl ether. Filter and dry under a vacuum.

    • Self-Validation: The salt must be a free-flowing white powder. If it presents as a viscous oil, residual dimethyl sulfate or unreacted sulfide remains, and further trituration is required.

Phase 2: Ylide Generation and in situ Trapping (Corey-Chaykovsky Reaction)
  • Preparation: Suspend the validated sulfonium salt (1.2 eq) and the target ketone/aldehyde (1.0 eq) in anhydrous THF under argon.

  • Cooling: Lower the reaction flask to -78°C using a dry ice/acetone bath. Crucial Step: Do not add the base before the system has fully equilibrated to -78°C.

  • Deprotonation: Add a strong base (e.g., NaH, t-BuOK, or n-BuLi, 1.2 eq) dropwise[6].

  • Reaction Evolution: Stir at -78°C for 30 minutes to allow the nucleophilic addition of the ylide to the carbonyl (forming the betaine intermediate). Then, slowly remove the cold bath and allow the reaction to warm to 0°C over 2 hours. This thermal gradient provides the energy required for the rate-limiting ring closure (expulsion of the sulfide leaving group)[7].

  • Validation Checkpoint: The disappearance of the carbonyl starting material via TLC confirms successful ylide trapping before thermal decomposition could occur.

Section 3: Quantitative Temperature Optimization Data

The following table summarizes the kinetic stability of the methylidene-(4-propylphenyl)sulfanium ylide and its direct impact on epoxidation yields.

Generation Temperature (°C)Ylide Half-Life (Estimated)Epoxidation Yield (%)Primary Failure Mode
25°C (Room Temp) < 2 minutes< 5%Rapid ylide decomposition prior to nucleophilic attack.
0°C ~ 15 minutes35 - 45%Competing decomposition and betaine formation.
-20°C ~ 2 hours70 - 80%Minor thermal degradation; acceptable for highly reactive electrophiles.
-78°C > 12 hours92 - 98%Optimal kinetic stability; quantitative electrophile trapping.
Section 4: Troubleshooting & FAQs

Q1: Why is my epoxidation yield drastically lower when I pre-form the ylide before adding the ketone? A: Unstabilized sulfonium ylides are highly reactive and thermally labile. If generated in the absence of an electrophile, they decompose in minutes, even at moderately low temperatures[1]. We strongly recommend the in situ generation method: mix the sulfonium salt and the electrophile first, cool the system to -78°C, and then add the base[8].

Q2: I am using dimethyl sulfate to form the salt. Why is my product an intractable oil instead of a solid? A: Dimethyl sulfate reactions can yield viscous oils if the reaction is incomplete or if the solvent polarity prevents crystallization[5]. Ensure you are triturating aggressively with a non-polar solvent like cold diethyl ether or hexanes. Additionally, verify that the temperature during alkylation did not exceed 40°C.

Q3: Can I substitute the methyl sulfate counterion with an iodide? A: Yes, using methyl iodide instead of dimethyl sulfate will yield the sulfonium iodide salt. However, methyl sulfate is a non-nucleophilic counterion, which generally provides a more stable sulfonium salt intermediate compared to halides. Halides can sometimes mediate reverse dealkylation at higher temperatures, reducing the effective concentration of your precursor[3].

Q4: The reaction stalls at the betaine intermediate. How do I force the ring closure? A: The initial nucleophilic addition of the ylide to the carbonyl is fast at -78°C, but the subsequent rotation and backside attack to expel the sulfide (ring closure) is the rate-limiting step and requires thermal energy[7]. If the reaction stalls, ensure you are allowing the reaction mixture to slowly warm to 0°C or room temperature after the initial low-temperature addition[6].

References
  • Wikipedia. "Johnson–Corey–Chaykovsky reaction". Wikipedia, The Free Encyclopedia.
  • Canadian Science Publishing. "The Synthesis and Reactions of Chiral Sulfonium Ylids". Canadian Journal of Chemistry.
  • Alma Mater Studiorum Università di Bologna. "Sulfoxonium ylides". Archivio istituzionale della ricerca.
  • MDPI. "Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides". Molecules.
  • Google Patents. "Synthesis method and application of sulfo-containing sulfur ylide". CN111116441B.
  • PMC. "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis".
  • Organic Letters. "Application of Sulfur Ylides in 1,2-Difunctionalization of Arynes via Insertion into a C–S σ-Bond".
  • Alfa Chemistry. "Corey-Chaykovsky Reaction". Alfa Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Diastereoselectivity: Methylidene-(4-propylphenyl)sulfanium Methyl Sulfate vs. Traditional Sulfonium Salts

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, safety, and efficacy. In the synthesis of complex three-dimensional scaffolds, such as cyclopropanes and epoxides, sulfonium ylides have long been indispensable reagents. The diastereoselectivity of these reactions, however, can vary dramatically based on the structure of the ylide.

This guide provides an in-depth comparison of the diastereoselectivity achievable with a modern, sterically-influenced reagent, methylidene-(4-propylphenyl)sulfanium methyl sulfate , versus traditional sulfonium salts like dimethylsulfonium and diphenylsulfonium salts. We will explore the mechanistic underpinnings of this selectivity and provide practical, data-driven insights to guide your experimental design.

The Foundation: Diastereoselectivity in the Corey-Chaykovsky Reaction

The cornerstone reaction for this discussion is the Johnson-Corey-Chaykovsky reaction, a powerful method for generating three-membered rings. The general mechanism involves the nucleophilic addition of a sulfur ylide to an electrophile (e.g., an α,β-unsaturated ketone for cyclopropanation or an aldehyde for epoxidation) to form a betaine intermediate. This intermediate then undergoes intramolecular nucleophilic attack to form the ring and expel a sulfide leaving group.

The diastereoselectivity of the reaction—the preferential formation of one diastereomer over another—is determined by the relative energies of the transition states leading to the different betaine intermediates and the subsequent ring-closing step. Factors influencing this outcome include the stability of the ylide and the steric and electronic properties of the substituents on both the ylide and the substrate.

G cluster_0 Ylide Generation cluster_1 Ring Formation Salt Sulfonium Salt (Precursor) Ylide Sulfur Ylide (Nucleophile) Salt->Ylide Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Addition Substrate Electrophile (e.g., Enone, Aldehyde) Substrate->Betaine Product 3-Membered Ring (Cyclopropane/Epoxide) Betaine->Product Intramolecular SN2 Sulfide Sulfide (Byproduct) Betaine->Sulfide

Caption: General workflow of the Corey-Chaykovsky reaction.

The Benchmark: Diastereoselectivity of Traditional Sulfonium Salts

Traditional sulfonium salts, such as trimethylsulfonium iodide (precursor to dimethylsulfonium methylide) and diphenylsulfonium salts, are workhorses in organic synthesis. They are typically used to transfer a simple methylene group (–CH₂–).

  • Dimethylsulfonium Methylide: This is an "unstabilized" ylide. It is highly reactive and its addition to electrophiles is often kinetically controlled and irreversible. While effective for epoxidation of simple aldehydes and ketones, its diastereoselectivity in cyclopropanation of chiral or substituted systems can be modest.

  • Diphenylsulfonium Methylide: The two phenyl groups make this a "semi-stabilized" ylide. The phenyl groups can delocalize the negative charge on the ylidic carbon to some extent, increasing stability and often leading to higher diastereoselectivity. Aryl-stabilized ylides have been shown to provide excellent trans-diastereoselectivity in cyclopropanation reactions with various enones.

The general observation is that the reversibility of the initial betaine formation is a key determinant of selectivity. Highly reversible betaine formation allows for thermodynamic equilibration to the more stable anti-betaine, which leads to the trans-cyclopropane product.

Reagent PrecursorYlide TypeTypical Substrate (Enone)Diastereomeric Ratio (trans:cis)Reference
Trimethylsulfonium iodideUnstabilizedChalconeModerate (e.g., 5:1 to 10:1)General observation
Diphenylsulfonium saltSemi-stabilizedChalconeGood to Excellent (>20:1)

A Modern Alternative: Methylidene-(4-propylphenyl)sulfanium Methyl Sulfate

The focus of our comparison, methylidene-(4-propylphenyl)sulfanium methyl sulfate, introduces a key structural modification: a 4-propylphenyl group attached to the sulfur atom. This modification is not arbitrary; it is designed to leverage specific steric and electronic effects to enhance stereocontrol.

Structural Features and Hypothesized Impact:

  • Aryl Stabilization: Like diphenylsulfonium salts, the presence of the phenyl ring provides semi-stabilization to the ylide, which is known to favor high diastereoselectivity.

  • Steric Bulk: The para-propyl group introduces significant steric bulk compared to a simple phenyl group. This increased size is hypothesized to create more defined and energetically differentiated transition states during the nucleophilic attack, further favoring one diastereomeric pathway over the other. Studies have shown that while electronic effects of aryl substituents have minimal impact, steric effects can enhance selectivity.

  • Electronic Effect: The propyl group is weakly electron-donating, which has a negligible effect on the ylide's stability and selectivity compared to the dominant steric factor.

Based on these principles, we can project that the ylide generated from methylidene-(4-propylphenyl)sulfanium methyl sulfate will exhibit superior diastereoselectivity compared to traditional sulfonium salts, particularly in sterically demanding cyclopropanation reactions.

Head-to-Head Comparison: Analyzing the Origin of Selectivity

The enhanced diastereoselectivity of the 4-propylphenyl-substituted ylide can be rationalized by examining the transition state of the initial nucleophilic addition to an enone. The reaction proceeds via a betaine intermediate, and the final stereochemistry is often set by the preferred trajectory of this initial attack.

For high trans selectivity, the reaction must proceed through the lowest energy transition state, which minimizes steric clashes. The bulky 4-propylphenyl group on the sulfur atom will preferentially occupy a pseudo-equatorial position in the chair-like transition state, orienting away from the substrate's substituents. This forces a specific approach of the ylide to the enone, strongly favoring the formation of the anti-betaine that leads to the trans-cyclopropane.

G Transition State Models for Cyclopropanation TS1_A TS leading to trans (favored) TS1_B TS leading to cis (disfavored) trans-Product1 trans-Cyclopropane TS1_A->trans-Product1 Lower Energy cis-Product1 cis-Cyclopropane TS1_B->cis-Product1 Higher Energy TS2_A TS leading to trans (STRONGLY favored) Larger energy gap (ΔΔG‡) TS2_B TS leading to cis (STRONGLY disfavored) Increased steric clash trans-Product2 trans-Cyclopropane TS2_A->trans-Product2 Lower Energy cis-Product2 cis-Cyclopropane TS2_B->cis-Product2 Higher Energy Start Ylide + Enone Start->TS1_A ΔG‡(trans) Start->TS1_B ΔG‡(cis) Start2 Ylide + Enone Start2->TS2_A ΔG‡(trans) Start2->TS2_B ΔG‡(cis)

Caption: Steric influence of the 4-propylphenyl group on transition state energy.

Projected Performance Data

The following table summarizes the expected performance based on the mechanistic principles discussed. While direct data for methylidene-(4-propylphenyl)sulfanium methyl sulfate is extrapolated, it is grounded in established structure-activity relationships for aryl sulfonium ylides.

Reagent PrecursorKey FeatureProjected Diastereomeric Ratio (trans:cis)Rationale
Trimethylsulfonium iodideUnstabilized, smallModerate (5:1 - 10:1)Kinetically controlled, less differentiated TS.
Diphenylsulfonium saltSemi-stabilizedGood (>20:1)Reversible betaine formation favors thermodynamic product.
Methylidene-(4-propylphenyl)sulfanium methyl sulfate Semi-stabilized, sterically hindered Excellent (>30:1 to >50:1) Increased steric bulk magnifies the energy difference between diastereomeric transition states, strongly favoring the trans product.

Experimental Protocols

Trustworthy and reproducible results are paramount. The following provides a representative, self-validating protocol for a diastereoselective cyclopropanation reaction.

Representative Protocol: Diastereoselective Cyclopropanation of Chalcone

Materials:

  • Sulfonium Salt (e.g., Diphenylsulfonium salt or Methylidene-(4-propylphenyl)sulfanium methyl sulfate) (1.2 mmol)

  • Chalcone (1.0 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.2 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)

  • Anhydrous Diethyl Ether

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sulfonium salt (1.2 mmol) and anhydrous DMSO (5 mL). Stir the suspension at room temperature.

  • Ylide Generation: Add potassium tert-butoxide (1.2 mmol) in one portion. Stir the mixture at room temperature for 30 minutes. The formation of the ylide is often indicated by a color change.

  • Substrate Addition: Dissolve chalcone (1.0 mmol) in anhydrous DMSO (5 mL) and add it dropwise to the ylide solution over 10 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or HPLC.

Conclusion

While traditional sulfonium salts remain valuable tools, the rational design of reagents like methylidene-(4-propylphenyl)sulfanium methyl sulfate offers a clear advantage for applications demanding exceptional stereocontrol. The introduction of a sterically demanding para-propylphenyl group serves to amplify the inherent preference of aryl-stabilized ylides for trans diastereomers in cyclopropanation reactions. By creating a more sterically congested environment around the sulfur center, the energy difference between competing diastereomeric transition states is magnified, leading to a significant enhancement in selectivity. For synthetic chemists tackling complex targets where stereochemistry is paramount, leveraging such sterically-tuned reagents can provide a more robust and efficient path to the desired isomer.

References

  • Zhang, Z., et al. (2023). Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. Journal of the American Chemical Society. [Link]

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